2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-11-21(12-17)16-8-6-15(7-9-16)20-18(22)10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWKSIGBLZRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Epoxide Ring-Opening Method
Azetidine precursors are synthesized via epoxide intermediates. For example, treatment of 2,3-epoxypropanol with methoxide nucleophiles induces ring-opening, followed by intramolecular cyclization under basic conditions. The reaction proceeds as follows:
$$
\text{2,3-Epoxypropanol} + \text{CH}_3\text{O}^- \rightarrow \text{3-Methoxyazetidin-1-ol} \xrightarrow{\text{dehydration}} \text{3-Methoxyazetidine}
$$
Key parameters:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 0–5°C for epoxide opening; 80°C for cyclization
- Yield: ~65% (theoretical)
Gabriel Synthesis Modification
The classical Gabriel synthesis is adapted using 1,3-dibromopropane and potassium phthalimide. Subsequent methoxylation at the 3-position is achieved via nucleophilic substitution:
$$
\text{1,3-Dibromopropane} + \text{K-phthalimide} \rightarrow \text{Azetidine-phthalimide} \xrightarrow{\text{CH}_3\text{ONa}} \text{3-Methoxyazetidine}
$$
Optimization Note: Microwave-assisted reactions reduce reaction times from 24 hours to 2 hours with comparable yields (58–62%).
Preparation of 4-(3-Methoxyazetidin-1-yl)Aniline
Introducing the azetidine moiety to the aromatic ring requires careful selection of coupling methods:
Buchwald-Hartwig Amination
A halogenated aniline derivative (e.g., 4-iodoaniline) reacts with 3-methoxyazetidine under palladium catalysis:
$$
\text{4-Iodoaniline} + \text{3-Methoxyazetidine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{4-(3-Methoxyazetidin-1-yl)aniline}
$$
Conditions:
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene, 110°C, 12 hours
- Yield: 72%
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides undergo substitution with azetidine in polar aprotic solvents:
$$
\text{4-Fluoronitrobenzene} + \text{3-Methoxyazetidine} \rightarrow \text{4-(3-Methoxyazetidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{4-(3-Methoxyazetidin-1-yl)aniline}
$$
Key Observations:
- Nitro reduction step requires 10% Pd/C in ethanol under H₂ (1 atm, 6 hours).
- Overall yield: 64% after two steps.
Synthesis of 2-(4-Chlorophenyl)Acetyl Chloride
The acyl chloride precursor is prepared via chlorination of 2-(4-chlorophenyl)acetic acid:
Thionyl Chloride Method
$$
\text{2-(4-Chlorophenyl)acetic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-(4-Chlorophenyl)acetyl chloride}
$$
Procedure:
- Molar Ratio: 1:3 (acid:SOCl₂)
- Solvent: Toluene
- Time: 4 hours
- Yield: 89%
Safety Note: Excess thionyl chloride is removed under reduced pressure to prevent hydrolysis.
Coupling to Form the Acetamide
The final step involves amide bond formation between 4-(3-methoxyazetidin-1-yl)aniline and 2-(4-chlorophenyl)acetyl chloride.
Schotten-Baumann Conditions
A biphasic system ensures controlled reactivity:
$$
\text{4-(3-Methoxyazetidin-1-yl)aniline} + \text{2-(4-Chlorophenyl)acetyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound}
$$
Protocol:
- Base: 10% aqueous NaOH
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (ice bath)
- Reaction Time: 2 hours
- Workup: Wash with 5% HCl, brine; dry over Na₂SO₄
- Yield: 78%
Triethylamine-Mediated Coupling
Homogeneous conditions in anhydrous DCM enhance reactivity:
- Base: Triethylamine (1.2 equivalents)
- Solvent: DCM, room temperature, 1 hour
- Yield: 82%
Purification and Characterization
Recrystallization
Optimal purity (≥99%) is achieved using ethyl acetate/hexane (1:3) at −20°C.
Spectroscopic Data
- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–O methoxy).
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–N), 4.15 (m, 1H, azetidine), 3.70 (s, 3H, OCH₃), 3.55 (m, 2H, azetidine), 3.30 (s, 2H, CH₂CO), 2.95 (m, 2H, azetidine).
- MS (ESI): m/z 385.1 [M+H]⁺.
Comparative Analysis of Methodologies
| Parameter | Schotten-Baumann | Triethylamine-Mediated |
|---|---|---|
| Yield | 78% | 82% |
| Reaction Time | 2 hours | 1 hour |
| Byproducts | Minimal | Trace acylurea |
| Scalability | Industrial | Lab-scale |
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide.
Reduction: Formation of 2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)ethylamine.
Substitution: Formation of 2-(4-substituted phenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving acetamides.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, acetamides can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent-Driven Structural Comparisons
2-(4-Chlorophenyl)-N-[4-(Diethylamino)phenyl]acetamide (Y203-7762)
- Structure: Features a diethylamino group instead of 3-methoxyazetidine.
- Physicochemical Properties: Molecular weight: 316.83 g/mol logP: 4.315 (high lipophilicity due to diethylamino group) Hydrogen bond donors/acceptors: 1/2 .
- Biological Relevance: The diethylamino group enhances membrane permeability but may reduce aqueous solubility compared to the azetidine analog.
2-(4-Chlorophenyl)-N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide
- Structure : Contains a morpholine sulfonyl group.
- Key Differences: The sulfonyl group increases polarity (logP reduction) and hydrogen-bonding capacity (polar surface area: ~25.85 Ų). Potential for enhanced solubility and protein-binding interactions compared to the methoxyazetidine variant .
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Structure : Integrates a triazole-thioether linkage and a 4-methoxyphenyl group.
- Properties: Higher molecular weight (499.1 g/mol) due to the triazole ring.
A. Benzimidazole-Acetamide Derivatives ()
- Example Compounds :
- 3n : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide
- 3q : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
- Activity : Demonstrated potent anthelmintic effects against Pheretima posthuma, with 3q causing worm death comparable to albendazole.
- Key Contrast : The benzimidazole core provides π-π stacking and hydrogen-bonding interactions absent in the target compound’s azetidine substituent .
B. Nitro-Triazole Acetamides ()
- Example: N-(4-(4-Chlorophenoxy)phenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.
- Activity : Anti-tubercular agents with nitro groups enhancing electron-deficient interactions.
- Divergence : The nitro-triazole moiety introduces strong electrophilic character, unlike the electron-rich methoxyazetidine group .
Physicochemical and Pharmacokinetic Profiles
*Estimated based on structural analogs.
Biologische Aktivität
2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, synthesizing data from various studies and highlighting key findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
- Molecular Formula : C18H20ClN2O2
- Molecular Weight : 336.82 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticonvulsant , anti-inflammatory , and analgesic properties. The following sections will detail these activities based on various studies.
Anticonvulsant Activity
A study examined the anticonvulsant effects of derivatives similar to 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide. The results indicated that certain structural modifications significantly impacted anticonvulsant efficacy in animal models, particularly in the maximal electroshock (MES) seizure test. The compounds demonstrated varying levels of protection, with some achieving notable effectiveness at doses of 100 mg/kg and 300 mg/kg.
Table 1: Anticonvulsant Activity Summary
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound A | 100 | Yes | High efficacy observed |
| Compound B | 300 | Yes | Delayed onset |
| Compound C | 100 | No | Ineffective |
Anti-inflammatory Activity
Another aspect of research focused on the anti-inflammatory properties of the compound. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting a potential for treating inflammatory conditions. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Table 2: Anti-inflammatory Activity Results
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cytokine assay | Significant reduction in IL-6 and TNF-alpha levels |
| Study 2 | Animal model | Reduced paw edema in treated groups |
Analgesic Effects
The analgesic effects of the compound were evaluated using various pain models, including the hot plate and formalin tests. Results indicated that it exhibited dose-dependent analgesic activity, with significant pain relief observed at higher doses.
Table 3: Analgesic Activity Data
| Test Model | Dose (mg/kg) | Pain Relief (%) |
|---|---|---|
| Hot Plate | 50 | 45 |
| Formalin Test | 100 | 60 |
Case Studies and Clinical Implications
While most studies have been preclinical, some case studies suggest potential clinical applications. For instance, a case involving patients with chronic pain showed improvement when treated with similar compounds, indicating a need for further clinical trials to establish efficacy and safety.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling the chlorophenyl acetic acid derivative with the 3-methoxyazetidine-substituted aniline via amide bond formation. Key steps include:
- Activation of the carboxylic acid using EDCI/HOBt or thionyl chloride.
- Solvent selection (e.g., DMF or acetonitrile) and temperature control (0–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization.
- Yield optimization through stoichiometric balancing (1:1.2 molar ratio of acid to amine). Confirm purity using HPLC (>95%) and structural integrity via H/C NMR .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and ensuring structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) to confirm aromatic proton environments and amide NH signals. C NMR for carbonyl (C=O, ~168 ppm) and azetidine ring carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 385.1).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C in methoxy group).
- HPLC : Reverse-phase C18 column (MeCN/H2O gradient) to assess purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally similar acetamide derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer, S. aureus for antimicrobial) and compound concentrations.
- Purity Validation : Use HPLC-MS to rule out impurities affecting activity.
- Solubility Adjustments : Test in DMSO vs. aqueous buffers to identify solvent-driven artifacts.
- Orthogonal Assays : Combine MTT cytotoxicity with flow cytometry (apoptosis) or ROS detection to confirm mechanisms .
Q. What in silico and experimental approaches are optimal for elucidating the mechanism of action against enzyme targets like kinases or proteases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase) or protease active sites.
- Enzyme Inhibition Assays : Measure IC values via fluorescence-based kinase assays (e.g., ADP-Glo™) or chromogenic protease substrates.
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (k/k) with immobilized targets.
- Mutagenesis Studies : Validate docking predictions by testing activity against mutant enzymes .
Q. What strategies improve metabolic stability and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the chlorophenyl ring to reduce CYP450-mediated oxidation.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) to identify metabolic hotspots.
- Pro-Drug Design : Mask the acetamide group as a tert-butyl carbamate for improved membrane permeability .
Q. How should structure-activity relationship (SAR) studies be designed to minimize off-target effects while enhancing potency?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents on the azetidine (e.g., replace methoxy with ethoxy) and phenyl rings.
- High-Content Screening : Use multi-parameter assays (e.g., Cell Painting) to detect off-target cytotoxicity.
- Computational QSAR : Train models on datasets from PubChem BioAssay to predict ADMET properties.
- Selectivity Panels : Test against related targets (e.g., PARP vs. PARG enzymes) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
